molecular formula C16H20BrNO3 B8356048 Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate

Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate

Cat. No. B8356048
M. Wt: 354.24 g/mol
InChI Key: ILOIIACCROCHMA-UHFFFAOYSA-N
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Patent
US05792778

Procedure details

To a solution of 3 (3.3 g, 11.6 mmol) in CH3OH (50 ml) under Ar with 48% HBr (100 μL) was added dropwise at room temperature bromine (1.9 g, 11.8 mmol). After stirring overnight, the solution was poured in saturated NaHCO3 and the aqueous solution extracted with EtOAc (3×). The combined organic extracts were backwashed with brine, dried, filtered and concentrated to dryness to yield 4.3 g of 4.
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([C:17](=[O:20])[CH2:18][CH3:19])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BrH:21].BrBr>CO.C([O-])(O)=O.[Na+]>[Br:21][CH:18]([C:17]([CH:14]1[CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:12][CH2:13]1)=[O:20])[CH3:19] |f:4.5|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(CC)=O
Name
Quantity
100 μL
Type
reactant
Smiles
Br
Name
Quantity
1.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C)C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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